4A,8a-dihydronaphthalene-2-carbaldehyde
Beschreibung
Eigenschaften
CAS-Nummer |
131092-27-8 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 |
IUPAC-Name |
4a,8a-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,10-11H |
InChI-Schlüssel |
GMJKAXZRBKVPCN-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC(=CC2C=C1)C=O |
Synonyme |
2-Naphthalenecarboxaldehyde, 4a,8a-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4A,8a-dihydronaphthalene-2-carbaldehyde and related compounds:
Key Findings:
- Hydrogenation Effects : Partial hydrogenation (as in 4a,8a-Dihydro-naphthalene ) reduces aromaticity, increasing susceptibility to electrophilic addition compared to fully aromatic naphthalene .
- Functional Group Influence : The carbaldehyde group in 4A,8a-dihydronaphthalene-2-carbaldehyde would confer electrophilic character at the aldehyde carbon, similar to benzaldehyde derivatives. This contrasts with hydroxylated analogs like Octahydronaphthalene-4a,8a-diol , which exhibit hydrogen-bonding capabilities .
- Reactivity Trends: 1,4-Naphthoquinone (CAS 130-15-4) demonstrates redox activity due to its conjugated diketone system, a feature absent in carbaldehyde derivatives .
Limitations and Data Gaps
The comparisons above rely on extrapolation from structural analogs. For instance:
- Computational tools (e.g., CC-DPS) could model properties like dipole moments or LogP for 4A,8a-dihydronaphthalene-2-carbaldehyde , but such analyses are absent in the evidence .
Vorbereitungsmethoden
Synthesis of 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde
A representative example involves the reaction of 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene with DMF-POCl₃ under anhydrous conditions. The electrophilic formylation occurs regioselectively at the 2-position due to the electron-rich nature of the dihydronaphthalene system. Key parameters include:
-
Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.
-
Reaction Time : 4–6 hours for complete formylation.
-
Yield : 65–72% after purification via column chromatography.
The mechanism proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde.
Cyclization of Enol Ethers Followed by Oxidation
An alternative route involves the construction of the dihydronaphthalene core followed by oxidation of a methyl group to the aldehyde functionality.
UV Irradiation of Bicyclic Precursors
Jones and Scott’s method for synthesizing bullvalene derivatives provides a foundational strategy. While originally designed for bullvalene, this approach can be adapted for dihydronaphthalenes:
-
Precursor Synthesis : Bicyclo[4.2.2]deca-2,4,7,9-tetraene (8a) is prepared via thermal decomposition of diazoacetic ester in the presence of cyclooctatetraene.
-
UV Irradiation : Exposure of 8a to UV light induces a [2+2] cycloreversion, yielding 4a,8a-dihydronaphthalene derivatives.
-
Oxidation : Subsequent oxidation of a methyl substituent using pyridinium chlorochromate (PCC) or manganese dioxide introduces the aldehyde group.
Limitations : Low yields (38–45%) in the precursor synthesis step make this method less efficient than the Vilsmeier-Haack approach.
Comparative Analysis of Methods
Mechanistic and Structural Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
